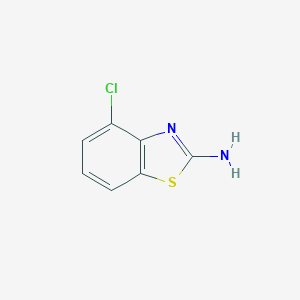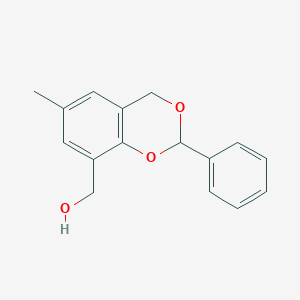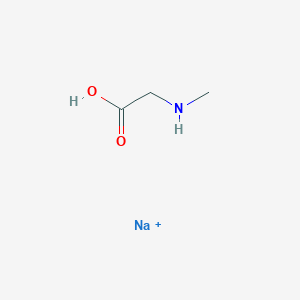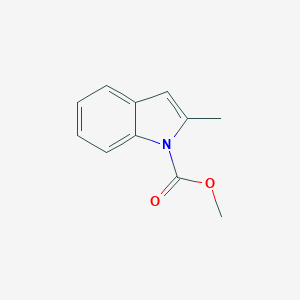
1,3-Bis((di-tert-butylphosphino)methyl)benzene
概要
説明
1,3-Bis((di-tert-butylphosphino)methyl)benzene: is an organophosphorus compound known for its remarkable properties in organic synthesis. This compound is a colorless liquid with a low boiling point and is insoluble in water . It is widely used as a ligand in various chemical reactions due to its ability to form stable coordination complexes with metal ions .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis((di-tert-butylphosphino)methyl)benzene can be synthesized through the reaction of 1,3-bis(bromomethyl)benzene with di-tert-butylphosphine under controlled conditions . The reaction typically involves the use of a base such as sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar routes as laboratory synthesis, with potential scaling up of reaction conditions and optimization for higher yields .
化学反応の分析
Types of Reactions: 1,3-Bis((di-tert-butylphosphino)methyl)benzene undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, nickel, and palladium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and bases such as sodium hydride.
Coordination Reactions: Metal salts and solvents like dichloromethane are commonly used.
Major Products:
Substitution Reactions: The major products are typically derivatives of the original compound with different functional groups attached.
Coordination Reactions: The major products are metal-ligand complexes that can be used in various catalytic processes.
科学的研究の応用
1,3-Bis((di-tert-butylphosphino)methyl)benzene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a ligand in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Catalysis: It acts as a catalyst for ester and amide hydrolysis, as well as nitrile reduction.
Coordination Chemistry: It forms stable complexes with metal ions, facilitating a variety of reactions.
作用機序
The mechanism of action of 1,3-Bis((di-tert-butylphosphino)methyl)benzene depends on its application:
In Organic Synthesis: It acts as a ligand, forming complexes with metal ions to facilitate reactions.
In Catalysis: It operates as a catalyst, increasing the reaction rate by stabilizing transition states.
In Coordination Chemistry: It establishes stable complexes with metal ions, enabling a wide range of reactions.
類似化合物との比較
1,2-Bis((di-tert-butylphosphino)methyl)benzene: Similar in structure but with different positioning of the phosphine groups.
1,3-Bis(diphenylphosphino)propane: Another ligand with different substituents on the phosphine groups.
Uniqueness: 1,3-Bis((di-tert-butylphosphino)methyl)benzene is unique due to its ability to form highly stable coordination complexes with a variety of metal ions, making it a versatile ligand in organic synthesis, catalysis, and coordination chemistry .
特性
IUPAC Name |
ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLHPVUKSKTUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400537 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-36-5 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCPt-Bu interact with metal centers, and what are the implications for reactivity?
A: PCPt-Bu acts as a pincer ligand, coordinating to metal centers through the two phosphorus atoms and the central aryl carbon after undergoing cyclometallation [, , ]. This tridentate coordination creates a strong metal-ligand interaction, leading to robust complexes. The steric bulk provided by the tert-butyl groups on the phosphorus atoms can influence the reactivity at the metal center by hindering the approach of other molecules. For instance, in the formation of η2 C−H agostic rhodium arene complexes, the bulky tert-butyl groups prevent further interaction with the metal center, limiting the contribution of a metal arenium structure []. This control over steric environment is crucial for tuning the catalytic activity and selectivity of the resulting complexes.
Q2: What are some examples of PCPt-Bu-containing complexes used in catalysis?
A: PCPt-Bu has been successfully employed in the synthesis of various transition metal complexes with applications in catalysis. For example, copper(I) complexes featuring PCPt-Bu, such as [Cu2(μ-I)2(κ1-PCPt-Bu)], have demonstrated remarkable catalytic activity in the hydrogenation of carbon dioxide to formate []. The strong electron-donating ability of the PCPt-Bu ligand, coupled with the tunable coordination environment around the copper center, facilitates the activation of CO2 and promotes its conversion to formate. This highlights the potential of PCPt-Bu-based complexes in developing efficient and selective catalysts for CO2 utilization and other challenging chemical transformations.
Q3: How does the structure of PCPt-Bu impact its performance in catalytic applications?
A: The structure of PCPt-Bu significantly influences its coordination chemistry and catalytic activity. The rigid aromatic backbone enforces a specific geometry around the metal center, while the bulky tert-butyl substituents on the phosphine groups provide steric protection, enhancing the stability of the resulting complexes. This stability is crucial for catalytic applications, as it allows the complexes to withstand harsh reaction conditions and undergo multiple catalytic cycles without decomposing. Furthermore, modifications to the PCPt-Bu framework, such as introducing electron-donating or -withdrawing groups on the aromatic ring, can fine-tune the electronic properties of the ligand, impacting the reactivity of the metal center and ultimately influencing the catalytic performance [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride](/img/structure/B127983.png)
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
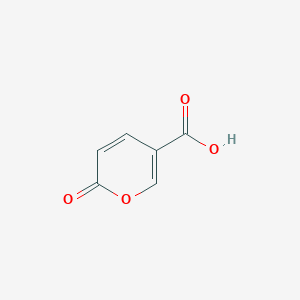
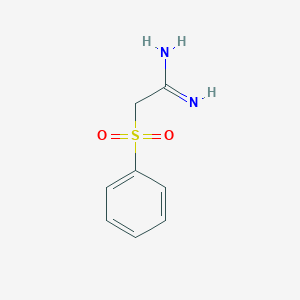
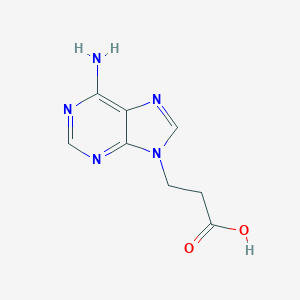
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

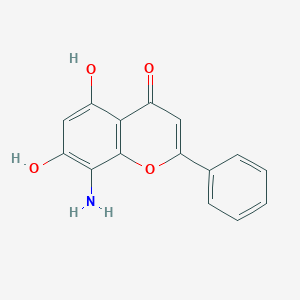
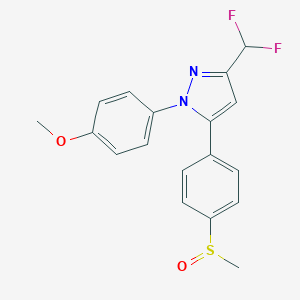
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
